Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

Description

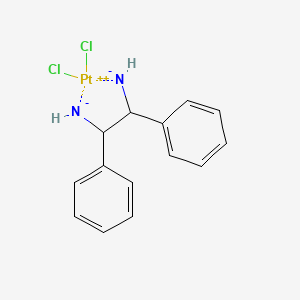

Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))- is a platinum(II) coordination complex featuring a chiral 1,2-diphenylethanediamine ligand. Its stereochemical designation (SP-4-3-(R,S)) reflects a square-planar geometry with specific spatial arrangements of the ligands, which critically influence its biological activity and physicochemical properties. This compound belongs to a class of platinum-based anticancer agents, where structural variations in the diamine ligand modulate DNA binding, cellular uptake, and toxicity profiles .

Properties

CAS No. |

81520-29-8 |

|---|---|

Molecular Formula |

C14H14Cl2N2Pt |

Molecular Weight |

476.3 g/mol |

IUPAC Name |

(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |

InChI Key |

PKPLWJWRVWFFAQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Platinum(II) chloride (PtCl2) or platinum(II) salts such as potassium tetrachloroplatinate(II) (K2[PtCl4]) are commonly used as platinum sources.

- 1,2-Diphenyl-1,2-ethanediamine serves as the bidentate ligand, providing nitrogen donor atoms for coordination.

Synthetic Route

The synthesis typically involves the direct reaction of platinum(II) chloride with the 1,2-diphenyl-1,2-ethanediamine ligand under controlled conditions:

| Step | Description |

|---|---|

| 1 | Dissolve platinum(II) chloride in a polar solvent such as ethanol or methanol. |

| 2 | Add 1,2-diphenyl-1,2-ethanediamine to the platinum solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |

| 3 | Heat the reaction mixture to reflux, typically for several hours (4–8 hours), to facilitate complex formation. |

| 4 | Cool the reaction mixture and isolate the product by filtration. |

| 5 | Purify the crude product by recrystallization from suitable solvents (e.g., ethanol or acetonitrile). |

Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Ethanol, methanol, or acetonitrile |

| Atmosphere | Inert (nitrogen or argon) |

| Temperature | Reflux (~78 °C for ethanol) |

| Reaction Time | 4 to 8 hours |

| Molar Ratio (Pt:Ligand) | 1:1 |

Industrial Scale Considerations

- Larger scale syntheses optimize reagent purity and solvent recycling.

- Reaction parameters are fine-tuned to maximize yield and minimize byproducts.

- Use of flow chemistry and microwave-assisted synthesis has been explored to improve efficiency and purity, although specific adaptations for this compound are less documented compared to cisplatin synthesis.

Purification and Characterization

Purification

- Filtration to remove insoluble impurities.

- Recrystallization to enhance purity and obtain well-defined crystals.

- Washing with cold solvent to remove residual unreacted ligand or platinum salts.

Characterization Techniques

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm ligand coordination and stereochemistry |

| Infrared Spectroscopy (IR) | Identify characteristic Pt–N and Pt–Cl bonds |

| Elemental Analysis | Verify composition and purity |

| Mass Spectrometry | Confirm molecular weight and structure |

| X-ray Crystallography | Determine precise molecular geometry and stereochemistry |

Research Findings on Preparation

- The stereochemistry (SP-4-3-(R,S)) is critical for biological activity and is controlled by the ligand's chiral centers and coordination environment.

- Reaction under inert atmosphere prevents oxidation of platinum(II) to platinum(IV), which would complicate product formation.

- Polar solvents facilitate dissolution of both platinum salts and organic ligands, promoting efficient complexation.

- Heating to reflux ensures sufficient energy for ligand substitution and complex stabilization.

- Purification by recrystallization is essential to remove side products such as unreacted ligand, platinum salts, or isomeric impurities.

Comparative Table of Preparation Parameters

| Aspect | Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')- | Cisplatin (for reference) |

|---|---|---|

| Platinum Source | PtCl2 or K2[PtCl4] | K2[PtCl4] |

| Ligand | 1,2-Diphenyl-1,2-ethanediamine | Ammonia |

| Solvent | Ethanol, methanol, acetonitrile | Water |

| Atmosphere | Inert (N2 or Ar) | Aqueous, ambient |

| Temperature | Reflux (~78 °C) | Room temperature to mild heating |

| Reaction Time | 4–8 hours | Several hours |

| Purification | Filtration, recrystallization | Filtration, washing |

| Stereochemical Control | Achieved via chiral ligand and reaction conditions | Cis/trans isomer control by reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or phosphines. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while substitution reactions can produce various platinum complexes with different ligands.

Scientific Research Applications

Synthesis of Platinum Complexes

The synthesis of platinum complexes often involves the coordination of platinum ions with various ligands. The compound is synthesized using dichloro(1,2-diphenyl-1,2-ethanediamine) as a bidentate ligand. The synthetic route typically includes:

- Formation of Platinum(II) Complexes : Initial reactions involve the coordination of platinum(II) salts with the ligand to form stable complexes.

- Oxidation to Platinum(IV) : Some studies report the oxidation of these complexes to their platinum(IV) counterparts, which may exhibit different biological activities and improved stability .

Anticancer Activity

The primary application of platinum dichloro complexes is in cancer therapy. Numerous studies have evaluated their cytotoxic effects against various cancer cell lines:

- Mechanism of Action : These compounds interact with DNA, leading to cross-linking and subsequent apoptosis in cancer cells. The interaction is influenced by the configuration and position of phenyl rings in the ethylenediamine ligand .

- Comparative Studies : Research indicates that these platinum complexes can exhibit enhanced activity compared to traditional agents like cisplatin. For instance, (+/-)-dichloro(1,2-diphenyl-1,2-ethanediamine)platinum(II) showed marked inhibition against multiple tumor types, including resistant strains .

Cytotoxicity Assessment

A study assessed the cytotoxicity of various platinum complexes against eight tumor cell lines (CT26CL25, HTC116, SW620, PC3, LNCaP, U251, A375, and B16). The results demonstrated that certain platinum(II) and platinum(IV) complexes exhibited significant dose-dependent cytotoxic effects .

Nanoparticle Conjugation

Recent advancements include the conjugation of platinum complexes to nanoparticles to enhance drug delivery and reduce side effects. For example, one study synthesized four novel platinum nanoparticles (PEG-Glu-Pt-DACH, PEG-Glu-Pt-EDA) that showed higher cytotoxicity than other tested conjugates due to improved cellular uptake and endosomal release mechanisms .

Comparative Data Table

The following table summarizes the cytotoxic effects and structural characteristics of various platinum complexes containing dichloro(1,2-diphenyl-1,2-ethanediamine-N,N'):

| Complex | Cytotoxicity (IC50 µM) | Cell Lines Tested | Notable Findings |

|---|---|---|---|

| Dichloro(1,2-diphenyl-1,2-EDA)Pt(II) | 10 - 50 | MDA-MB 231, CT26CL25 | Effective against resistant cancer strains |

| PEG-Glu-Pt-DACH | 5 - 20 | Various tumor lines | Higher efficacy due to nanoparticle delivery |

| Cisplatin | 15 - 60 | MDA-MB 231 | Standard treatment; resistance observed in some cases |

Mechanism of Action

The mechanism of action of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt normal cellular functions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Ethanediamine Ligands

Dichloro(ethylenediamine)platinum(II) (CAS 14096-51-6)

- Structure : Ethylenediamine (unsubstituted) backbone.

- Safety : Exhibits irritant properties (eyes, skin, respiratory tract) and requires precautions against environmental release .

- Applications : Primarily a precursor for more complex platinum drugs.

| Parameter | Target Compound (Diphenyl) | Dichloro(ethylenediamine)Pt(II) |

|---|---|---|

| Molecular Formula | C₁₄H₁₆Cl₂N₂Pt | C₂H₈Cl₂N₂Pt |

| Ligand Substituents | Diphenyl | None (ethylenediamine) |

| Stereochemistry | SP-4-3-(R,S) | SP-4-2 |

| Lipophilicity (Inferred) | High | Low |

Cyclohexanediamine-Based Analogues

Oxaliplatin (CAS 61825-94-3)

- Structure : (1R,2R)-1,2-Cyclohexanediamine with an oxalate ligand.

- Potency : IC₅₀ values for analogues with myrtenyl-substituted cyclohexanediamine ligands (0.6–0.7 μM) surpass oxaliplatin’s efficacy by 17-fold .

Miriplatin (Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N’]platinum)

- Applications: Administered intra-arterially as a lipophilic suspension (e.g., with Lipiodol®) for hepatocellular carcinoma .

- Key Difference : Cyclohexane backbone enhances rigidity but reduces aromatic interactions compared to diphenylethanediamine.

| Parameter | Target Compound (Diphenyl) | Oxaliplatin | Miriplatin |

|---|---|---|---|

| Ligand Backbone | Diphenylethanediamine | Cyclohexanediamine | Cyclohexanediamine |

| Stereochemistry | SP-4-3-(R,S) | SP-4-2-(1R,2R) | SP-4-2-(1R,2R) |

| Primary Use | Anticancer (Inferred) | Colorectal Cancer | Hepatocellular Carcinoma |

| Lipophilicity | High | Moderate | High (Lipid suspension) |

Propane- and Butane-Diamine Analogues

Platinum, Dichloro(3-phenyl-1,2-propanediamine-N,N')-, (SP-4-3-(S))

- Structure : Propane backbone with a single phenyl substituent.

- Key Difference : Shorter chain length (C3 vs. C2 in ethanediamine) alters DNA adduct geometry. Molecular weight = 416.21 g/mol .

Dichloro(N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine)platinum(II)

- Structure : Hydroxyethyl substituents on ethanediamine.

- Synthesis: Prepared via reaction of KPtCl₄ with the ligand in ethanol at pH 7 .

- Solubility : Likely higher due to polar hydroxy groups, contrasting with the lipophilic diphenyl variant.

Stereochemical and Pharmacodynamic Considerations

- SP-4-3 vs. SP-4-2 : The SP-4-3 configuration in the target compound may enable distinct DNA binding modes compared to SP-4-2 complexes like oxaliplatin. For example, steric effects from diphenyl groups could hinder intercalation or cross-linking .

- Cytotoxicity : Bulky ligands (e.g., diphenyl, myrtenyl) correlate with enhanced potency by evading resistance mechanisms (e.g., reduced cellular efflux) .

Biological Activity

Platinum-based compounds have garnered significant attention in the field of medicinal chemistry, particularly for their anticancer properties. The compound Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))** is a notable derivative that exhibits unique biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

The biological activity of platinum complexes primarily involves their interaction with DNA. Upon entering cells, these compounds undergo aquation, leading to the formation of reactive platinum(II) species that can bind to nucleophilic sites on DNA, particularly at the N7 position of guanine bases. This binding results in the formation of intrastrand cross-links , which disrupt DNA replication and transcription processes, ultimately triggering cell death through apoptosis .

Key Mechanisms:

- DNA Binding : Formation of bifunctional adducts with DNA.

- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Activation of apoptotic pathways via caspase activation.

Antitumor Activity

Research indicates that platinum complexes like the one exhibit potent antitumor effects across various cancer cell lines. For instance, studies have shown that compounds with similar structures can significantly inhibit cell proliferation in ovarian carcinoma and melanoma models .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Platinum dichloro complex | HEK-293 | 5.0 | DNA intercalation |

| Platinum dichloro complex | SK-MEL-5 | 3.5 | Apoptosis via caspase activation |

| Cisplatin | A2780 | 10.0 | DNA cross-linking |

Case Studies

-

Cellular Uptake and Distribution :

A study involving the cellular uptake of platinum complexes demonstrated that the dichloro compound showed enhanced accumulation in cancer cells compared to normal cells. This selective uptake suggests a potential for reduced side effects in non-cancerous tissues . -

Comparative Analysis with Cisplatin :

In a comparative study with cisplatin and other platinum-based drugs, the dichloro complex exhibited lower nephrotoxicity while maintaining comparable efficacy against tumor cells. This is particularly relevant given the severe side effects associated with conventional platinum drugs .

Pharmacokinetics

The pharmacokinetic profile of platinum complexes is crucial for understanding their therapeutic potential. The dichloro complex demonstrates favorable absorption characteristics due to its solubility in organic solvents like ethanol and DMSO, which facilitates its distribution within biological systems .

Key Pharmacokinetic Parameters:

- Absorption : Rapid absorption in vitro.

- Distribution : Higher concentrations observed in tumor tissues.

- Metabolism : Limited data on metabolic pathways; further studies needed.

- Excretion : Primarily renal excretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.